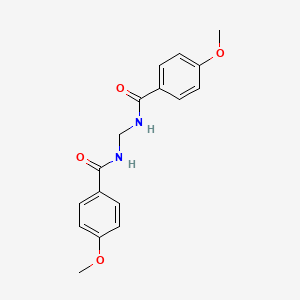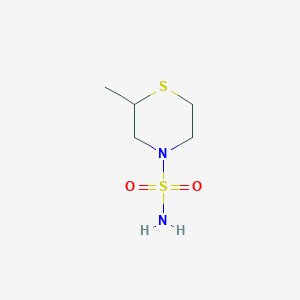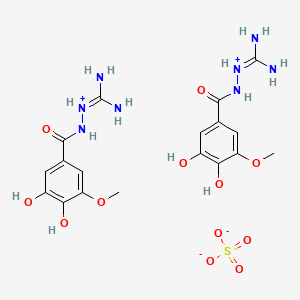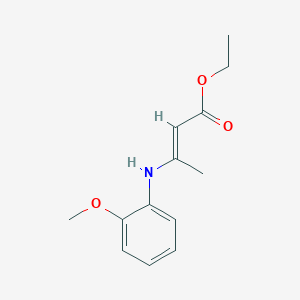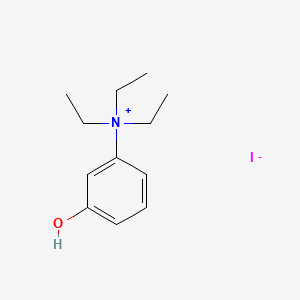
N,N,N-Triethyl-3-hydroxyanilinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-3-hydroxyanilinium iodide is a chemical compound with the molecular formula C12H20INO and a molecular weight of 321.2 g/mol . It is known for its unique structure, which includes a triethylammonium group attached to a hydroxyaniline core, and is commonly used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-hydroxyanilinium iodide typically involves the reaction of 3-hydroxyaniline with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Hydroxyaniline is dissolved in an appropriate solvent, such as ethanol or methanol.
Step 2: Triethylamine is added to the solution, and the mixture is stirred at room temperature.
Step 3: Iodine is slowly added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Step 4: The resulting product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethyl-3-hydroxyanilinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different anilinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various anilinium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-3-hydroxyanilinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N,N-Triethyl-3-hydroxyanilinium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use. The hydroxyaniline core allows it to form hydrogen bonds and interact with biological macromolecules, while the triethylammonium group enhances its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-3-hydroxyanilinium iodide
- N,N,N-Triethyl-4-hydroxyanilinium iodide
- N,N,N-Triethyl-3-methoxyanilinium iodide
Uniqueness
N,N,N-Triethyl-3-hydroxyanilinium iodide is unique due to its specific substitution pattern and the presence of both hydroxy and triethylammonium groups. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
68-01-9 |
|---|---|
Molekularformel |
C12H20INO |
Molekulargewicht |
321.20 g/mol |
IUPAC-Name |
triethyl-(3-hydroxyphenyl)azanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-4-13(5-2,6-3)11-8-7-9-12(14)10-11;/h7-10H,4-6H2,1-3H3;1H |
InChI-Schlüssel |
FNPDBNVORLQYAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)C1=CC(=CC=C1)O.[I-] |
Verwandte CAS-Nummern |
152-13-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


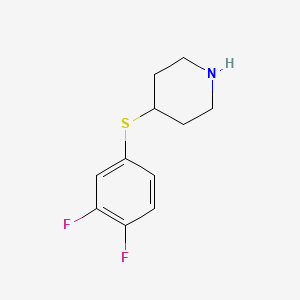
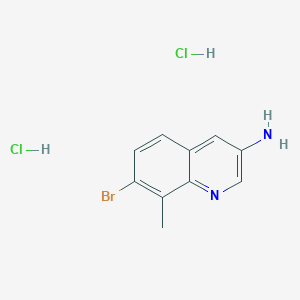
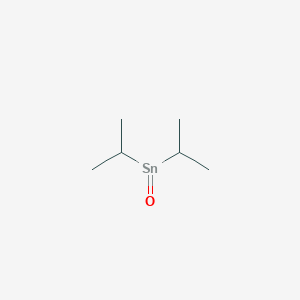
![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
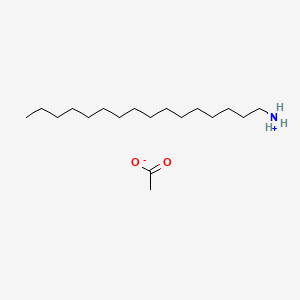
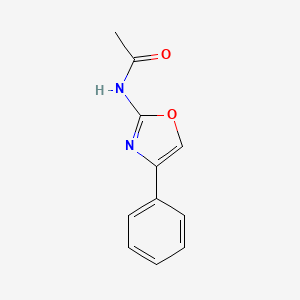
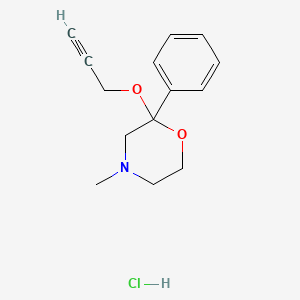
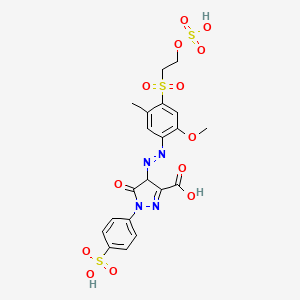
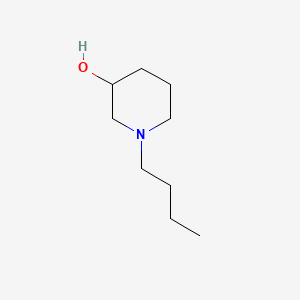
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
